This compound can be sourced from chemical databases and research articles focusing on purine derivatives. It falls within the classification of organic compounds, particularly nitrogen-containing heterocycles. The presence of nitrogen atoms in its structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 2-Methyl-9-propyl-9H-purin-6-amine typically involves alkylation reactions. A common method includes the alkylation of 9H-purin-6-amine with a propyl halide under basic conditions. The following steps outline the general procedure:
The reaction conditions can vary; for instance, microwave irradiation may be employed to enhance yields and reduce reaction times, particularly when targeting less reactive sites on the purine structure .
The molecular structure of 2-Methyl-9-propyl-9H-purin-6-amine can be represented using various chemical notation systems:
CC1=NC2=C(N1)N=C(NC2=O)C(=N)C(C)CC
InChI=1S/C10H14N5/c1-7(2)8-6(11)5(12)3(13)4(8)14/h1H,3H2,(H,11,12)(H,13,14)
The compound features a purine base structure with a methyl group at the 2-position and a propyl group at the 9-position. This structural configuration influences its chemical behavior and potential interactions with biological targets.
2-Methyl-9-propyl-9H-purin-6-amine can participate in various chemical reactions typical for purine derivatives:
These reactions are essential for modifying the compound to enhance its biological properties or to synthesize related compounds.
The mechanism of action for 2-Methyl-9-propyl-9H-purin-6-amine is primarily linked to its interactions with enzymes involved in purine metabolism. Research indicates that this compound may influence cellular signaling pathways by modulating enzyme activity related to DNA and RNA synthesis. Specifically, it may act as an inhibitor or activator of certain kinases involved in cell proliferation and survival.
The physical properties of 2-Methyl-9-propyl-9H-purin-6-amine include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
2-Methyl-9-propyl-9H-purin-6-amine has several applications across various fields:
Research continues into optimizing its pharmacological properties and understanding its interactions with biological systems .
2-Methyl-9-propyl-9H-purin-6-amine (CAS 63555-28-2) is a structurally modified purine derivative with the molecular formula C₉H₁₃N₅ and a molecular weight of 191.23 g/mol. Its core structure features a purine ring system substituted with a methyl group at position 2, a propyl chain at the N9 nitrogen, and an amino group at position 6, as denoted by the SMILES: NC1=C2N=CN(CCC)C2=NC(C)=N1
[1]. This section details advanced synthetic strategies for this scaffold, emphasizing regioselectivity and functional group compatibility.
Achieving N9 selectivity over N7 alkylation in purines is critical due to the similar reactivity of these ring nitrogens. The synthesis of 2-methyl-9-propyl-9H-purin-6-amine employs silver salt-mediated alkylation to direct propylation to N9. In this approach, 2-methyl-6-aminopurine is treated with silver nitrate or carbonate, forming a silver-purine complex that shields N7. Subsequent reaction with propyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C yields the N9-propyl isomer with >90% regioselectivity [3] [5].
Alternative phase-transfer catalysis (PTC) methods use tetrabutylammonium bromide (TBAB) in a biphasic system (aqueous NaOH/dichloromethane), where the catalyst solubilizes the purine anion into the organic phase for alkylation. While cost-effective, this method yields lower N9 selectivity (70–80%) due to competing N7-alkylation [4]. Microwave-assisted alkylation reduces reaction times from hours to minutes and improves yields to >85% by enhancing the reaction kinetics of propyl halide with purine intermediates [3].
Table 1: Comparison of N9-Alkylation Methods for 2-Methyl-9-propyl-9H-purin-6-amine
Method | Conditions | N9 Selectivity | Yield |
---|---|---|---|
Silver salt mediation | Ag₂CO₃, DMF, 80°C, 12 h | >90% | 78% |
Phase-transfer catalysis | NaOH(aq)/CH₂Cl₂, TBAB, 40°C, 6 h | 70–80% | 65% |
Microwave-assisted | DMF, K₂CO₃, 100°C, 20 min | 85–90% | 86% |
Solid-phase synthesis (SPS) enables rapid diversification of 6-aminopurines like 2-methyl-9-propyl-9H-purin-6-amine. The Rink amide resin is commonly functionalized with a carboxylic acid-linked purine precursor (e.g., 6-chloro-2-methylpurine) via amide coupling. The immobilized purine then undergoes on-resin N9-propylation using propyl iodide in the presence of DBU as a base, achieving near-quantitative alkylation without resin degradation [3] [5].
After N9-propylation, the 6-chloro group is displaced with ammonia in dioxane (100°C, 12 h) or ammonium hydroxide under pressure to introduce the 6-amino group. Cleavage from the resin is achieved with trifluoroacetic acid (TFA)/dichloromethane (1:1), yielding the target compound with purities >95% after precipitation. This approach allows parallel synthesis of analogs by varying alkyl halides or amines [5].
Key advantages of SPS include:
Replacing purines with triazolopyrimidines is a strategic bioisostere approach to enhance metabolic stability while retaining target affinity. For 2-methyl-9-propyl-9H-purin-6-amine, this involves:
Table 2: Bioisosteric Analogs of 2-Methyl-9-propyl-9H-purin-6-amine
Scaffold | Log P | Solubility (μM) | Hsp90α IC₅₀ | Grp94 IC₅₀ |
---|---|---|---|---|
Purine (native) | 1.8 | 120 | >50 μM | 0.22 μM |
[1,2,4]Triazolo[1,5-a]pyrimidine | 1.9 | 180 | >50 μM | 0.28 μM |
This bioisostere maintains submicromolar inhibition of Grp94 while improving aqueous solubility by 50%, demonstrating its utility in optimizing drug-like properties [5].
The 6-amino group of purines is nucleophilic and prone to side reactions during N9-alkylation. Two protection strategies are employed:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: